nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

Catalog No.
S1777557
CAS No.
14481-08-4
M.F
C22H40NiO4
M. Wt
427.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-...

CAS Number

14481-08-4

Product Name

nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

IUPAC Name

5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;nickel

Molecular Formula

C22H40NiO4

Molecular Weight

427.2 g/mol

InChI

InChI=1S/2C11H20O2.Ni/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;

InChI Key

LTUQBPCIVSGVNZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ni+2]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ni]

Isomeric SMILES

CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Ni]

Catalysis:

BIS(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II), also known as Nickel(II) bis(acetylacetonate) or Ni(acac)2, finds applications in various catalytic processes due to its ability to form well-defined complexes with various organic molecules and activate them for specific reactions.

  • Olefin polymerization

    Ni(acac)2 serves as a precursor for Ziegler-Natta catalysts, widely used in the industrial production of polyolefins like polyethylene and polypropylene. These catalysts facilitate the controlled polymerization of olefins (alkenes) into long-chain polymers with specific properties.

  • Cross-coupling reactions

    Ni(acac)2 can be employed as a catalyst for cross-coupling reactions, forming new carbon-carbon bonds between different organic molecules. These reactions are crucial in organic synthesis for constructing complex molecules with desired functionalities.

Material Science:

Ni(acac)2 plays a role in the development of functional materials with specific properties:

  • Precursor for metal-organic frameworks (MOFs)

    Ni(acac)2 serves as a precursor for the synthesis of nickel-based MOFs, a class of porous materials with applications in gas storage, separation, and catalysis. The well-defined structure of Ni(acac)2 allows for the controlled assembly of MOFs with tailored pore sizes and functionalities.

  • Chemical vapor deposition (CVD)

    Ni(acac)2 can be used as a precursor for the CVD of nickel thin films, which have applications in various fields, including microelectronics, solar cells, and magnetic devices. The volatile nature of Ni(acac)2 facilitates its transport and decomposition at the desired substrate during the CVD process.

Other Applications:

Beyond catalysis and material science, Ni(acac)2 finds applications in various scientific research areas:

  • Biomedical research

    Ni(acac)2 serves as a precursor for the synthesis of nickel-based complexes with potential applications in cancer treatment and other biomedical fields. The ability of Ni(acac)2 to form complexes with biomolecules allows for the development of novel therapeutic agents.

  • Sensor development

    Ni(acac)2 has been explored for the development of chemical sensors due to its ability to change its properties upon interaction with specific analytes. These sensors can be used for the detection of various environmental pollutants and other species of interest.

Nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, commonly referred to as Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), is an organometallic compound that features a nickel ion coordinated with two molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is characterized by its unique structure which includes a nickel center surrounded by bulky organic ligands that confer specific properties such as solubility and stability in various solvents. The chemical formula for this compound is C22H38NiO4\text{C}_{22}\text{H}_{38}\text{NiO}_{4} and it is often utilized in various chemical applications due to its catalytic properties and ability to form complexes with other substrates .

  • Oxidation Reactions: The compound can undergo oxidation under specific conditions, leading to the formation of nickel oxides or other nickel complexes .
  • Coordination Chemistry: It readily forms coordination complexes with various ligands, enhancing its applicability in catalysis and materials science .
  • Cross-Coupling Reactions: This compound acts as a catalyst in cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon bonds .

The synthesis of Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) typically involves the following methods:

  • Direct Reaction: Nickel(II) salts can be reacted with 2,2,6,6-tetramethyl-3,5-heptanedione in a suitable solvent (often ethanol or acetone) under controlled conditions to yield the desired complex.
    Ni2++2C12H22O4Ni C12H22O4)2+2H+\text{Ni}^{2+}+2\text{C}_{12}\text{H}_{22}\text{O}_{4}\rightarrow \text{Ni C}_{12}\text{H}_{22}\text{O}_{4})_{2}+2\text{H}^{+}
  • Solvent Evaporation: The reaction mixture is often subjected to evaporation under reduced pressure to isolate the product .

Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) finds applications across various fields:

  • Catalysis: It is widely used as a catalyst in organic synthesis reactions including polymerization and cross-coupling reactions.
  • Materials Science: The compound serves as a precursor for the synthesis of nickel-containing materials such as thin films and nanoparticles .
  • Electronics: Its properties make it suitable for use in electronic devices where nickel is required for conductivity and stability.

Studies investigating the interactions of Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) with other compounds have revealed its capacity to form stable complexes with various ligands. These interactions are crucial for understanding its role in catalysis and material formation. For instance:

  • Ligand Exchange: The compound can undergo ligand exchange reactions that modify its catalytic properties.
  • Metal-Ligand Interactions: Research indicates that the steric hindrance provided by the bulky ligands affects how the nickel ion interacts with substrates during catalytic processes .

Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) shares similarities with several other nickel complexes. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Nickel(II) acetylacetonateContains acetylacetone ligandsMore soluble in polar solvents
Nickel(II) 1,3-diketonateInvolves different diketone ligandsVaries in stability based on ligand choice
Nickel(II) bis(cyclopentadienyl)Features cyclopentadiene as a ligandKnown for strong π-bonding interactions

Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its bulky ligands which provide enhanced stability and solubility compared to simpler nickel complexes like Nickel(II) acetylacetonate. This structural distinction allows it to serve effectively in specialized catalytic applications where steric factors play a significant role .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

426.228001 g/mol

Monoisotopic Mass

426.228001 g/mol

Heavy Atom Count

27

Dates

Modify: 2023-08-15

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